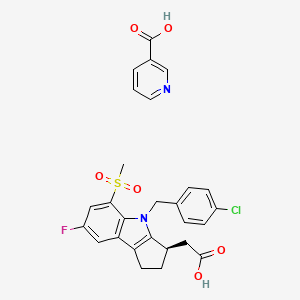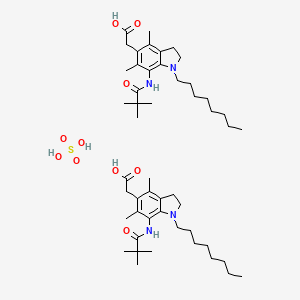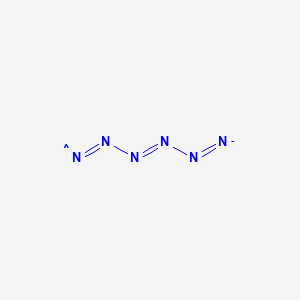
CID 11966305
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanitride(.1-) is a hexaatomic nitrogen and an inorganic radical anion.
科学的研究の応用
Understanding Developmental Research Methods
In developmental research, CID 11966305 might be studied to understand its effects on child and adolescent development. Research categorizes into descriptive, predictive, and explanatory types, each requiring different methods. For example, a study on CID 11966305's impact on cognitive development would need a specific research design and methodology tailored to its goals, whether it's to describe characteristics, predict outcomes, or understand causal mechanisms. This approach ensures that the research on CID 11966305 aligns with developmental science's methodological standards, potentially offering insights into its role in developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancing Scientific Software Frameworks
The study of CID 11966305 could benefit from advancements in scientific software frameworks, which are crucial for developing and maintaining scientific research applications. These frameworks provide a foundation for assembling new applications from existing libraries, significantly improving programming productivity. By employing such frameworks, researchers can more efficiently conduct simulations and analyses related to CID 11966305, facilitating a better understanding of its properties and applications in various scientific domains (Appelbe, Moresi, Quenette, & Simter, 2007).
Advancements in Chemically Induced Dimerization (CID)
Research on chemically induced dimerization (CID) techniques, including CID 11966305, has made significant progress, offering tools to control protein function with high precision and spatiotemporal resolution. These advancements have broadened the scope of CID applications, from dissecting signal transductions to elucidating membrane and protein trafficking. The development of orthogonal and reversible CID systems has particularly enhanced the ability to study biological processes in a controlled manner, opening new avenues for understanding the mechanisms and effects of compounds like CID 11966305 (Voss, Klewer, & Wu, 2015).
Computing with Infinite Data (CID) Project
The CID project, which focuses on computing with infinite objects, including data types like CID 11966305, aims to develop efficient and verified software for engineering applications. By treating exact real numbers as first-class citizens and employing techniques like exact real arithmetic, the project seeks to overcome the limitations of finite precision in scientific computing. This approach could be particularly relevant for simulations and analyses involving CID 11966305, allowing for more accurate and comprehensive modeling of its properties and interactions (Spreen, 2017).
特性
製品名 |
CID 11966305 |
|---|---|
分子式 |
N6- |
分子量 |
84.04 g/mol |
InChI |
InChI=1S/N6/c1-3-5-6-4-2/q-1/b6-5+ |
InChIキー |
XZUYXDVVUGOENK-AATRIKPKSA-N |
異性体SMILES |
[N-]=N/N=N/N=[N] |
正規SMILES |
[N-]=NN=NN=[N] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




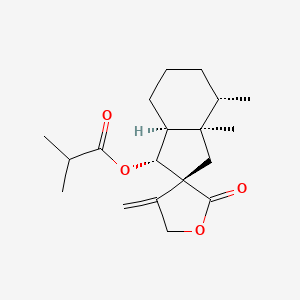
![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)
![4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)

![(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)
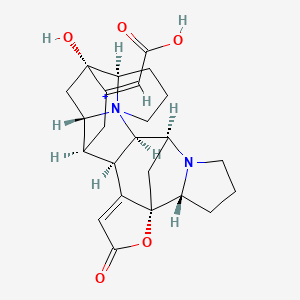

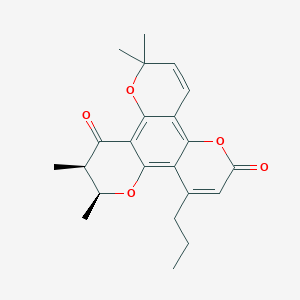
![(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1245518.png)
